molecular formula C10H13BrO2 B8513905 4-Bromo-2-(1-hydroxy-2-methylpropyl)phenol

4-Bromo-2-(1-hydroxy-2-methylpropyl)phenol

Cat. No. B8513905
M. Wt: 245.11 g/mol
InChI Key: NJSLLOVFMCUYDO-UHFFFAOYSA-N
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Patent
US07790741B2

Procedure details

4-Bromo-2-(1-hydroxy-2-methylpropyl)phenol (4.88 g, 19.9 mmol) was dissolved in DCM (50 mL) then manganese dioxide (2.44 g, 23.8 mmol) was added. After stirring for about 2 h at ambient temperature another portion of manganese dioxide (2.44 g, 23.8 mmol) was added then the mixture was heated to about 40° C. After about 2 d the mixture was filtered then evaporated and the residue purified by flash chromatography on silica gel with 9:1 Heptane/EtOAc as an eluent to give the title compound (0.82 g, 17%): LC/MS (Table 1, Method a) Rt, =3.38 min; MS m/z: 241.1 (M−H)−.
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
catalyst
Reaction Step Two
Quantity
2.44 g
Type
catalyst
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH:9]([OH:13])[CH:10]([CH3:12])[CH3:11])[CH:3]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9](=[O:13])[CH:10]([CH3:11])[CH3:12])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C(C(C)C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.44 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
2.44 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After about 2 d the mixture was filtered
Duration
2 d
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel with 9:1 Heptane/EtOAc as an eluent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C(C)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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